![molecular formula C22H23FN2O4 B14792517 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of fluorenylmethyl esters. This compound is characterized by the presence of a fluorenylmethyl group attached to a pyrrolidine ring, which is further substituted with a fluoro and a methoxy(methyl)carbamoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Fluorenylmethyl Group: This step involves the introduction of the fluorenylmethyl group onto the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction using fluorenylmethyl chloride and a suitable base.
Introduction of the Fluoro Group: The fluoro group can be introduced through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Carbamoylation: The methoxy(methyl)carbamoyl group can be introduced through a carbamoylation reaction using methoxy(methyl)isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of the fluoro group allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to monitor these interactions.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The carbamoyl group is known to enhance the bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds with target proteins, while the carbamoyl group facilitates its penetration into cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ylmethyl 4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate: This compound has a hydroxyl group instead of a fluoro group, making it less reactive in certain chemical reactions.
(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: This compound contains a piperidine ring instead of a pyrrolidine ring, which affects its chemical properties and reactivity.
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate: This compound has an aminomethyl group, which makes it more basic compared to the methoxy(methyl)carbamoyl group.
Uniqueness
The presence of the fluoro and methoxy(methyl)carbamoyl groups in 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate imparts unique chemical and biological properties to the compound. These groups enhance its reactivity and bioavailability, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H23FN2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H23FN2O4/c1-24(28-2)21(26)20-11-14(23)12-25(20)22(27)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3 |
InChI Key |
DNUWAUJAYURLMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B14792435.png)
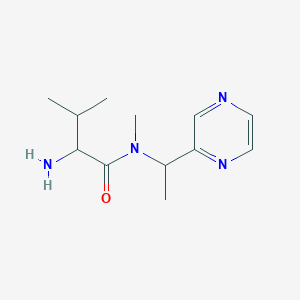

![2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792448.png)
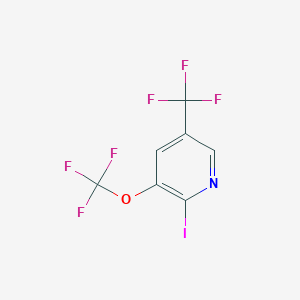
![7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride](/img/structure/B14792469.png)
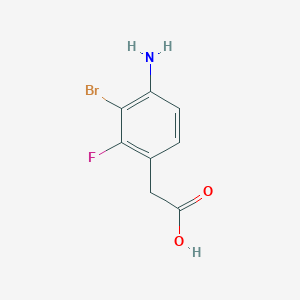
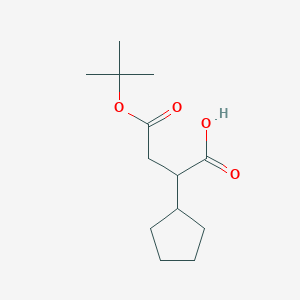
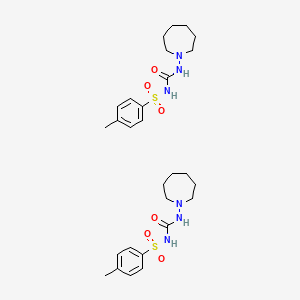
![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)
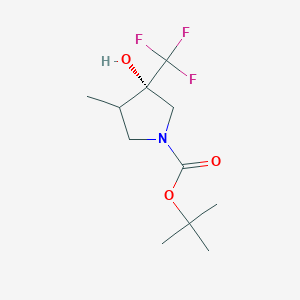
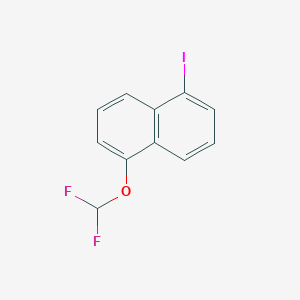
![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)

